molecular formula C17H24N4O3 B2939281 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941108-74-3

1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2939281
CAS No.: 941108-74-3
M. Wt: 332.404
InChI Key: NPXWTDHYMUXKLL-UHFFFAOYSA-N
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Description

1,7-Dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of oxazolo[2,3-f]purines, which are characterized by a fused ring system containing both oxazole and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable purine derivative, the introduction of oxazole moiety can be achieved through cyclization reactions involving reagents like phosphorus oxychloride (POCl3) and dimethylformamide (DMF). The octyl group can be introduced via alkylation reactions using octyl halides in the presence of strong bases like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient reaction conditions, high-yielding steps, and cost-effective reagents. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the dimethyl or octyl positions using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of strong bases like NaH or KOH.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1,7-Dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dimethyluric Acid: A structurally related compound with similar purine-based core but different functional groups.

    1,3,7-Trimethylxanthine (Caffeine): Another purine derivative with stimulant properties.

    Theobromine: A dimethylxanthine compound found in cocoa and chocolate.

Uniqueness

1,7-Dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its fused oxazole-purine ring system and the presence of both dimethyl and octyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4,7-dimethyl-2-octylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-4-5-6-7-8-9-10-20-15(22)13-14(19(3)17(20)23)18-16-21(13)11-12(2)24-16/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXWTDHYMUXKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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